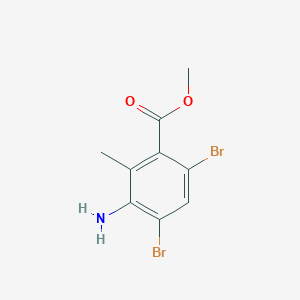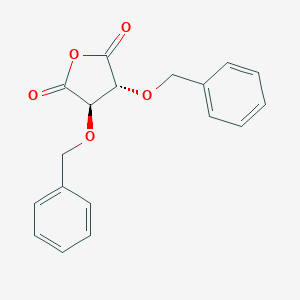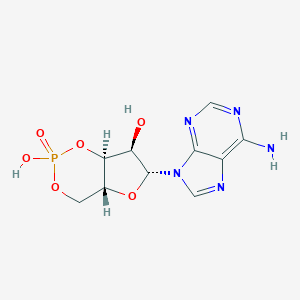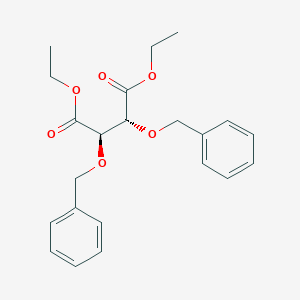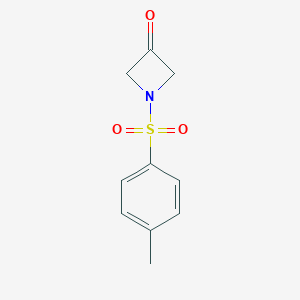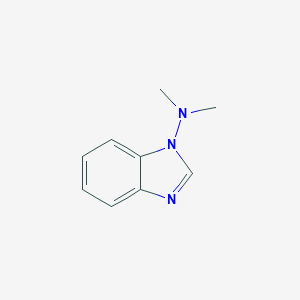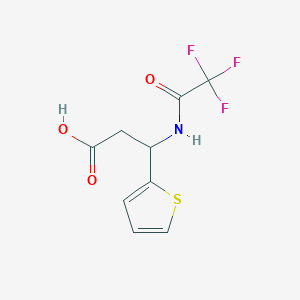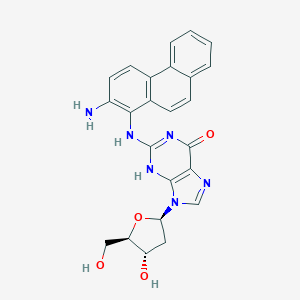
1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene, also known as dG-N(2)-PhA, is a DNA adduct that is formed when the carcinogen 2-aminophenanthrene (PhA) reacts with the N(2) position of the deoxyguanosine (dG) base in DNA. This adduct has been found to be mutagenic and carcinogenic, and it has been implicated in the development of certain types of cancer.
Wirkmechanismus
The mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA are due to its ability to disrupt the normal structure and function of DNA. The adduct can interfere with DNA replication and transcription, leading to errors in DNA synthesis and gene expression. In addition, 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA can induce mutations in DNA by causing base pair substitutions or frameshift mutations.
Biochemical and Physiological Effects
The presence of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in DNA can lead to a variety of biochemical and physiological effects. These include the activation of DNA damage response pathways, the induction of apoptosis, and the generation of reactive oxygen species. The effects of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA on cellular processes can vary depending on the concentration of the adduct, the location of the adduct within the genome, and the cellular context in which it is present.
Vorteile Und Einschränkungen Für Laborexperimente
The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has several advantages for laboratory experiments. The adduct can be synthesized in relatively large quantities, and it can be incorporated into DNA using standard molecular biology techniques. In addition, the mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA make it a useful tool for investigating the effects of DNA damage on cellular processes.
However, there are also limitations to using 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in laboratory experiments. The adduct is relatively unstable and can undergo chemical rearrangements under certain conditions. In addition, the mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA make it a potential hazard in the laboratory, and appropriate safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA. One area of interest is the development of new methods for detecting and quantifying this adduct in biological samples. Another area of research is the investigation of the effects of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA on specific cellular processes, such as DNA repair and replication. Finally, researchers are interested in exploring the potential role of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in the development of cancer and other diseases.
Synthesemethoden
The synthesis of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA involves the reaction of PhA with dG in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the resulting adduct can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has important implications for understanding the mechanisms of chemical carcinogenesis. Researchers have used this adduct as a model system to investigate the effects of DNA damage on cellular processes, including DNA replication, transcription, and repair. The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has also led to the development of new methods for detecting and quantifying DNA damage in biological samples.
Eigenschaften
CAS-Nummer |
125310-67-0 |
|---|---|
Molekularformel |
C24H22N6O4 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-[(2-aminophenanthren-1-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C24H22N6O4/c25-16-8-7-14-13-4-2-1-3-12(13)5-6-15(14)20(16)27-24-28-22-21(23(33)29-24)26-11-30(22)19-9-17(32)18(10-31)34-19/h1-8,11,17-19,31-32H,9-10,25H2,(H2,27,28,29,33)/t17-,18+,19+/m0/s1 |
InChI-Schlüssel |
WDNSIJUYLCRXEQ-IPMKNSEASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O |
Synonyme |
1-(deoxyguanosin-N(2)-yl)-2-aminophenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




